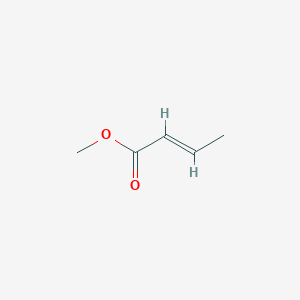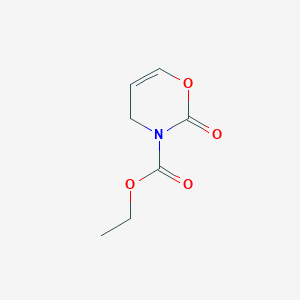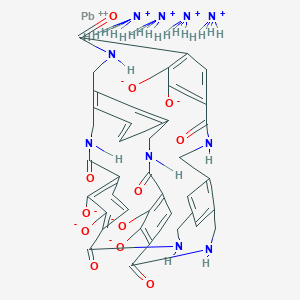
Tricatechol hexalactam-lead(II) complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricatechol hexalactam (THL) is a cyclic hexapeptide ligand that forms a complex with lead (II) ions. THL-lead (II) complex has been extensively studied due to its potential applications in various fields such as environmental monitoring, analytical chemistry, and biomedical research.
Wirkmechanismus
Tricatechol hexalactam-lead(II) complex-lead (II) complex binds to lead (II) ions through a coordination complex formation. The complexation process involves the donation of lone pair electrons from the oxygen atoms of Tricatechol hexalactam-lead(II) complex to the lead (II) ions. The resulting complex is stable and highly selective towards lead (II) ions.
Biochemische Und Physiologische Effekte
Tricatechol hexalactam-lead(II) complex-lead (II) complex has been shown to have no significant biochemical or physiological effects in vitro and in vivo studies. It does not induce any cytotoxicity or genotoxicity in human cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tricatechol hexalactam-lead(II) complex-lead (II) complex has several advantages for laboratory experiments such as its high selectivity and sensitivity towards lead (II) ions. It is also easy to synthesize and purify. However, its limitations include its inability to detect other heavy metal ions and its dependence on the pH and temperature conditions.
Zukünftige Richtungen
For Tricatechol hexalactam-lead(II) complex-lead (II) complex research include the development of new analytical methods for the detection and quantification of lead (II) ions in complex environmental and biological samples. The use of Tricatechol hexalactam-lead(II) complex-lead (II) complex in the development of lead (II) ion sensors for real-time monitoring of lead (II) ion concentrations in industrial and occupational settings is also an area of interest. Additionally, the investigation of the potential applications of Tricatechol hexalactam-lead(II) complex-lead (II) complex in biomedical research such as lead (II) ion imaging and drug delivery is an exciting avenue for future research.
Synthesemethoden
The synthesis of Tricatechol hexalactam-lead(II) complex involves the reaction of triacetylbismuthine with hexamethylenetetramine in the presence of lead (II) ions. The resulting Tricatechol hexalactam-lead(II) complex-lead (II) complex is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Tricatechol hexalactam-lead(II) complex-lead (II) complex has been widely used in scientific research due to its high selectivity and sensitivity towards lead (II) ions. It has been used for the detection and quantification of lead (II) ions in environmental samples such as soil, water, and air. Tricatechol hexalactam-lead(II) complex-lead (II) complex has also been used in the development of analytical methods for the determination of lead (II) ions in biological samples such as blood and urine.
Eigenschaften
CAS-Nummer |
130343-58-7 |
|---|---|
Produktname |
Tricatechol hexalactam-lead(II) complex |
Molekularformel |
C42H46N10O12Pb |
Molekulargewicht |
1090 g/mol |
IUPAC-Name |
tetraazanium;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate;lead(2+) |
InChI |
InChI=1S/C42H36N6O12.4H3N.Pb/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);4*1H3;/q;;;;;+2/p-2 |
InChI-Schlüssel |
NFHVBNDVYFOROW-UHFFFAOYSA-L |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
Kanonische SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
Andere CAS-Nummern |
130343-58-7 |
Synonyme |
hexalactam-lead tricatechol hexalactam-lead(II) complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



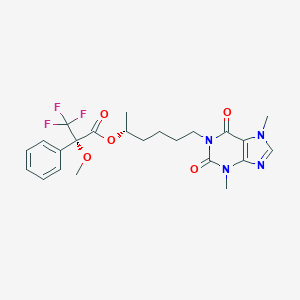
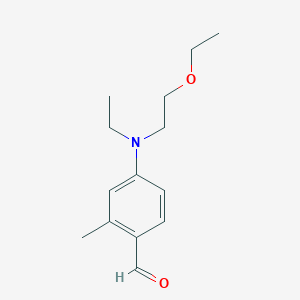
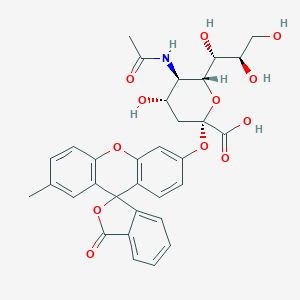
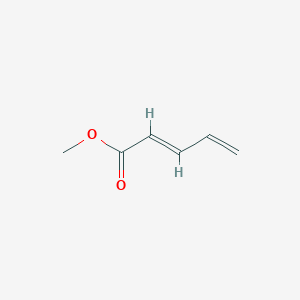
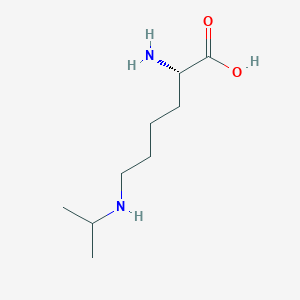
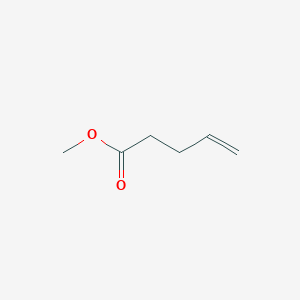

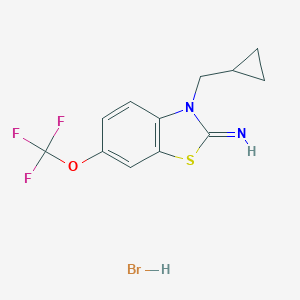


![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
